N-(2-methoxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
N-(2-methoxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of N-(2-methoxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with 2-methoxyethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
N-(2-methoxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-methoxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications:
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability, for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases and enzymes involved in inflammatory and cancer pathways, leading to the suppression of cell proliferation and inflammation. The compound’s structure allows it to bind to the active sites of these targets, blocking their activity and disrupting the associated signaling pathways.
Comparison with Similar Compounds
N-(2-methoxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity and is non-cytotoxic to certain cell lines.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their cytotoxic activities against various cancer cell lines and their potential as CDK2 inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a diverse range of biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(2-methoxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-7-8(2)16-11-9(7)10(13-6-14-11)12-4-5-15-3/h6H,4-5H2,1-3H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHJIQZPNCTCAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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